1-(3-Chloro-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(3-Chloro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClOS It is a chlorinated derivative of phenylpropanone, featuring a methylthio group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of 1-(3-methylthio)phenylpropan-2-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating specific biochemical pathways .
Comparison with Similar Compounds
- 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
- 1-(5-chloro-2-fluoro-3-(methylthio)phenyl)propan-1-one
- 2-methyl-4’-(methylthio)-2-morpholinopropiophenone
Uniqueness: 1-(3-Chloro-2-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-(3-chloro-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
QLTVOCIZXSQVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)Cl)SC |
Origin of Product |
United States |
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